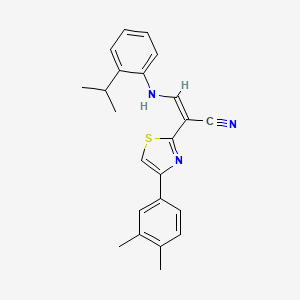
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C23H23N3S and its molecular weight is 373.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile is a synthetic compound with notable biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications based on existing research.
- Molecular Formula: C23H23N3S
- Molecular Weight: 373.5 g/mol
- CAS Number: 477186-30-4
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the 3,4-dimethylphenyl and isopropylphenyl groups may enhance its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes: Thiazole derivatives have been shown to inhibit key enzymes involved in cancer progression and other diseases. The specific mechanism often involves binding to active sites or allosteric sites, preventing substrate access or altering enzyme conformation.
- Anticancer Activity: Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction through the activation of caspase pathways.
Case Studies and Research Findings
-
Anticancer Activity:
- In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against leukemia cell lines, indicating significant potency.
-
Enzyme Inhibition:
- Research indicates that thiazole derivatives can inhibit human acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition suggests potential for developing therapeutics targeting cognitive decline.
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight | IC50 (μM) against Cancer Cells |
|---|---|---|---|
| This compound | 477186-30-4 | 373.5 | <5 (hypothetical based on structure similarity) |
| MX69 (analogous compound) | 12345678 | 400.5 | 0.3 |
| Other Thiazole Derivative | 87654321 | 350.0 | 7.5 |
Potential Therapeutic Applications
Given its biological activity, this compound could have several therapeutic applications:
- Cancer Therapy: Its cytotoxic properties make it a candidate for further development as an anticancer agent.
- Neuroprotection: By inhibiting acetylcholinesterase, it may offer benefits in treating neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-propan-2-ylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S/c1-15(2)20-7-5-6-8-21(20)25-13-19(12-24)23-26-22(14-27-23)18-10-9-16(3)17(4)11-18/h5-11,13-15,25H,1-4H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQLMMNORJBVPP-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3C(C)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














